molecular formula C6H9NO B1293955 2-Furanmethanamine, N-methyl- CAS No. 4753-75-7

2-Furanmethanamine, N-methyl-

Cat. No. B1293955
CAS RN: 4753-75-7
M. Wt: 111.14 g/mol
InChI Key: DGLIOWSKNOCHEX-UHFFFAOYSA-N
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Description

2-Furanmethanamine, N-methyl-, also known as Furfurylamine, α-Furfurylamine, 2- (Aminomethyl)furan, 2-Furanmethylamine, 2-Furfurylamine, Methylamine, 1- (2-furyl)-, USAF Q-1, (2-Furylmethyl)amine, UN 2526, (2-Furanylmethyl)amine, NSC 49136, NSC 61168 . It has a molecular formula of C5H7NO and a molecular weight of 97.1152 .


Molecular Structure Analysis

The molecular structure of 2-Furanmethanamine, N-methyl- is available as a 2D Mol file .


Physical And Chemical Properties Analysis

2-Furanmethanamine, N-methyl- has a molecular weight of 97.1152 . The boiling point is 418.7 K .

Scientific Research Applications

Thermochemical Research

N-Methylfurfurylamine has been used in thermochemical research. The standard molar enthalpies of formation of the liquids furfurylamine and 5-methylfurfurylamine were derived from the standard molar energies of combustion, determined in oxygen and at T = 298.15 K, by static bomb combustion calorimetry . This research is crucial for understanding the energetic characteristics of these compounds .

Renewable Energy Source

The need to transition from fossil fuels to renewables arises from factors such as depletion, price fluctuations, and environmental considerations. N-Methylfurfurylamine, being a derivative of furfural—a versatile chemical obtained from biomass, shows great potential for commercial sustainable chemical and fuel production .

Synthesis of Other Compounds

N-Methylfurfurylamine can be synthesized and serves as a versatile building block for chemical synthesis. This compound can undergo diverse reactions, leading to functional .

Biopolymer Synthesis

Furfurylamines, including N-Methylfurfurylamine, have many applications as monomers in biopolymer synthesis .

Preparation of Pharmacologically Active Compounds

Furfurylamines are used for the preparation of pharmacologically active compounds . However, preparation via traditional synthetic routes is not straightforward due to by-product formation and sensitivity of the furan ring to reductive conditions .

Transaminase Catalysed Upgrading

In the field of biochemistry, N-Methylfurfurylamine has been used in transaminase catalysed upgrading . This process is important for the development of new and efficient methods for the synthesis of amines.

Safety and Hazards

2-Furanmethanamine, N-methyl- is flammable and causes burns of eyes, skin, and mucous membranes. Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Relevant Papers One relevant paper found discusses the extraction, characterization, and assessment of antifungal activity of various bioactive compounds in anaerobically digested slurry. The bioactive compounds identified in the ethyl acetate extract included 1,2-benzenedicarboxylic acid, butyl 2-methyl propyl ester, and 9-octadecenamide .

Mechanism of Action

Target of Action

N-Methylfurfurylamine is a secondary amine The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it can be prepared by reacting furfural and aqueous trimethylamine

Biochemical Pathways

It is known that N-Methylfurfurylamine can be used in the synthesis of cis-α-[2-[(2-furanylmethyl)methylamino]cyclohexyl]-benzenemethanol , indicating that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

Its molecular weight is 111.14 , which suggests that it may have good bioavailability due to its relatively small size.

Action Environment

It is known that it has a boiling point of 148-152 °c and a density of 0982 g/mL at 25 °C , suggesting that it may be stable under a wide range of conditions.

properties

IUPAC Name

1-(furan-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIOWSKNOCHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063597
Record name 2-Furanmethanamine, N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanmethanamine, N-methyl-

CAS RN

4753-75-7
Record name N-Methyl-2-furanmethanamine
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Record name N-Methylfurfurylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylfurfurylamine
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Record name 2-Furanmethanamine, N-methyl-
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Record name 2-Furanmethanamine, N-methyl-
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Record name N-furfuryl-N-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.980
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Record name N-METHYLFURFURYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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